HTMT 二马来酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

HTMT 二马来酸盐在科学研究中具有广泛的应用,包括:

化学: 用作各种化学反应和涉及组胺受体研究的试剂。

生物学: 用于与细胞信号传导和受体激活相关的研究。

医学: 研究其在涉及组胺受体的疾病中的潜在治疗作用。

工业: 用于开发药物和其他化学产品.

生化分析

Biochemical Properties

HTMT dimaleate interacts with H1 and H2 receptors, which are proteins located on the cell membrane . The interaction between HTMT dimaleate and these receptors activates IP3/Ca2+ signaling, which is crucial for various cellular functions .

Cellular Effects

HTMT dimaleate influences cell function by activating IP3/Ca2+ signaling, which in turn induces the proliferation of small cholangiocytes . This impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of HTMT dimaleate involves its binding to H1 and H2 receptors . This binding activates IP3/Ca2+ signaling, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that HTMT dimaleate is soluble in water and DMSO, suggesting it may have good stability in aqueous solutions .

Dosage Effects in Animal Models

A study has reported hepatotoxicity due to HTMT dimaleate in rabbit experimental models .

Metabolic Pathways

Given its role as a H1 and H2 receptor agonist, it likely interacts with enzymes and cofactors involved in histamine signaling .

Transport and Distribution

Given its solubility in water and DMSO, it is likely that it can be readily transported and distributed within cells .

Subcellular Localization

Given its role as a H1 and H2 receptor agonist, it is likely that it localizes to the cell membrane where these receptors are located .

准备方法

合成路线和反应条件: HTMT 二马来酸盐的合成涉及 6-[2-(4-咪唑基)乙基氨基]-N-(4-三氟甲基苯基)庚酰胺与马来酸反应。 反应条件通常包括使用有机溶剂和控制温度,以确保二马来酸盐形成 。

工业生产方法: HTMT 二马来酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和先进的纯化技术,以实现纯度 ≥99% 的产品 。

化学反应分析

反应类型: HTMT 二马来酸盐会发生各种化学反应,包括:

氧化: 这种反应可以通过氧化剂(如过氧化氢或高锰酸钾)促进。

还原: 还原反应可以使用还原剂(如硼氢化钠或氢化锂铝)进行。

取代: 亲核取代反应可以与试剂(如氢氧化钠或氰化钾)一起发生。

常见试剂和条件:

氧化: 过氧化氢,高锰酸钾。

还原: 硼氢化钠,氢化锂铝。

取代: 氢氧化钠,氰化钾。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能导致形成羧酸,而还原可能产生醇或胺。

作用机制

HTMT 二马来酸盐通过充当组胺 H1 和 H2 受体的激动剂来发挥作用。它与这些受体结合并激活细胞内信号通路,导致细胞内钙离子和肌醇三磷酸增加。 这种激活导致各种生理反应,包括调节免疫细胞活性和细胞增殖 。

相似化合物的比较

HTMT 二马来酸盐在其对组胺 H1 和 H2 受体的高效力和选择性方面是独特的。类似的化合物包括:

组胺: 组胺受体的天然配体,但效力低于 HTMT 二马来酸盐。

地吗prit: 另一种组胺受体激动剂,但受体选择性和效力不同。

贝他司汀: 一种组胺类似物,用于治疗眩晕,具有不同的药理特性。

HTMT 二马来酸盐因其在 H2 介导的效应中的显着更高活性以及通过独特的结合位点增加细胞内钙离子和肌醇三磷酸的能力而脱颖而出 。

生物活性

HTMT dimaleate, also known as histamine trifluoromethyl toluidide, is a compound recognized for its significant biological activity as an agonist for histamine H1 and H2 receptors. This compound has been shown to exhibit potent effects, particularly in the context of immune cell modulation and cellular signaling pathways.

Chemical Structure and Properties

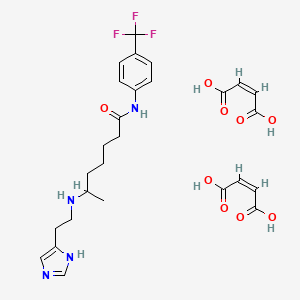

- Chemical Name : 6-[2-(4-Imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)heptanecarboxamide dimaleate

- Molecular Formula : C19H25F3N4O2·2C4H4O4

- Purity : ≥99%

HTMT dimaleate is notably 4x10^4 times more active than histamine in mediating effects through H2 receptors in natural suppressor cells, indicating its potential utility in therapeutic applications targeting these pathways .

HTMT dimaleate acts primarily through the following mechanisms:

- Receptor Agonism : It functions as an agonist for both H1 and H2 histamine receptors, leading to various physiological responses including increased intracellular calcium levels and inositol trisphosphate (IP3) production in lymphocytes .

- Calcium Signaling Pathways : The compound enhances calcium-dependent signaling pathways, particularly involving protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMK), which are crucial for cell proliferation and function in cholangiocytes .

Effects on Cell Proliferation

Research indicates that HTMT dimaleate stimulates the proliferation of small cholangiocytes through a mechanism that involves:

- Activation of CaMK I : Phosphorylation of CaMK I is essential for the proliferation response induced by HTMT dimaleate .

- IP3/Ca2+ Pathway Activation : The compound significantly increases IP3 and calcium levels, which are pivotal in regulating cellular activities such as mitosis and gene expression via cAMP-response element binding protein (CREB) activation .

Comparative Biological Activity

A comparison of HTMT dimaleate with other histamine agonists reveals its unique potency:

| Compound | Receptor Activity | Relative Potency |

|---|---|---|

| HTMT dimaleate | H1, H2 Agonist | 40,000 times more active than histamine in H2-mediated effects |

| Histamine | H1, H2 Agonist | Baseline activity |

| Amthamine dihydrobromide | H1 Agonist | Lower than HTMT dimaleate |

This table illustrates the superior efficacy of HTMT dimaleate compared to other compounds, particularly in activating H2 receptors.

Study 1: Cholangiocyte Proliferation

In a controlled laboratory setting, small cholangiocytes were treated with HTMT dimaleate. Key findings included:

- Increased Proliferation : Treatment led to a significant increase in cell proliferation rates compared to control groups.

- Mechanistic Insights : The activation of PKC α was confirmed through silencing experiments using siRNA, which demonstrated that inhibiting PKC α reduced the proliferative response to HTMT dimaleate .

Study 2: Calcium Signaling Dynamics

A study investigating calcium signaling dynamics revealed that:

- Calcium Influx : HTMT dimaleate treatment resulted in a marked increase in intracellular calcium levels.

- Role of CaMK : The involvement of CaMK I was highlighted as essential for mediating the effects on cell growth and function .

Study 3: Histamine-Induced Scratching Response

In animal models, HTMT was shown to induce scratching behavior, indicating its role as a potent agonist for itch responses mediated by H1 receptors:

属性

IUPAC Name |

(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N4O.2C4H4O4/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22;2*5-3(6)1-2-4(7)8/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAOZWTYNWZSBY-SPIKMXEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(NCCC1=CN=CN1)CCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F3N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of HTMT dimaleate?

A1: HTMT dimaleate functions as a selective agonist for the histamine H1 receptor (H1R). [, , , , , ] Upon binding to H1R on the surface of specific cell types like cholangiocytes, it triggers a cascade of intracellular events. This activation primarily leads to an increase in inositol trisphosphate (IP3) levels, which in turn elevates intracellular calcium ion (Ca2+) concentrations. [, ] This surge in Ca2+ levels activates calmodulin-dependent protein kinase (CaMK), particularly CaMK I, ultimately leading to the activation of cAMP response element binding protein (CREB). [] This signaling pathway plays a crucial role in regulating various cellular functions, including proliferation. []

Q2: How does HTMT dimaleate influence cholangiocyte growth?

A2: Research indicates that HTMT dimaleate specifically stimulates the proliferation of small cholangiocytes. [] This effect is directly linked to its H1R agonistic activity, as co-administration with the H1R antagonist terfenadine effectively blocks HTMT dimaleate-induced proliferation. [] This suggests that H1R activation and the subsequent IP3/Ca2+/CaMK I/CREB pathway are crucial for the growth regulation of small cholangiocytes. [] Interestingly, this proliferative effect seems specific to small cholangiocytes, as large cholangiocytes, while expressing H1R, do not exhibit increased growth upon HTMT dimaleate stimulation. [, ]

Q3: Beyond cholangiocytes, are there other cell types affected by HTMT dimaleate?

A3: Studies demonstrate that HTMT dimaleate can induce relaxation in guinea pig tracheal smooth muscle pre-contracted with histamine. [, ] This relaxation effect is attributed to its interaction with H1 receptors in the trachea and displays a non-competitive antagonism. [] This finding suggests potential applications of HTMT dimaleate in alleviating bronchoconstriction, particularly in cases of atopic asthma. []

Q4: What are the potential research applications of HTMT dimaleate?

A4: Given its specific mechanism of action, HTMT dimaleate serves as a crucial pharmacological tool in various research areas:

- Cholangiopathies: It helps investigate the role of H1R and its downstream signaling in the development and progression of cholangiopathies, particularly focusing on differential responses of small and large cholangiocytes. [, ]

- Respiratory Diseases: The compound aids in exploring the therapeutic potential of targeting H1R for bronchodilation, especially in conditions like asthma. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。